molecular formula C15H13BrClNO3 B4672814 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B4672814
M. Wt: 370.62 g/mol
InChI Key: OUPXEMRPONAWQX-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCPA belongs to the class of phenylacetamide derivatives and has been studied for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote apoptosis. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide in lab experiments is its ability to selectively target specific signaling pathways. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been shown to have low toxicity, making it a suitable candidate for further development. However, one of the limitations of using 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide. One potential application is its use in the development of novel cancer therapies. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide and its potential therapeutic applications.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide has also been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3/c1-20-12-5-3-11(4-6-12)18-15(19)9-21-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPXEMRPONAWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-chlorophenoxy)-N-(4-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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